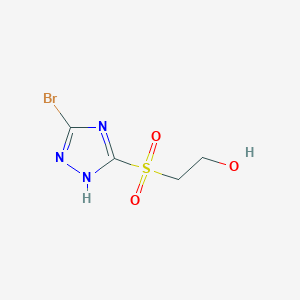

2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

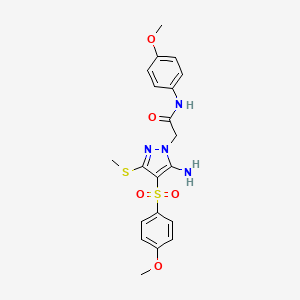

2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol, also known as BTE, is a heterocyclic compound composed of a bromo-substituted triazole core and a sulfonyl group. It is a versatile chemical reagent with a wide range of applications in both organic synthesis and scientific research. BTE has been used to synthesize a variety of organic compounds, including aryl and alkyl sulfonates, sulfones, and sulfonamides. Additionally, BTE is used in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The chemical compound "2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol" and its derivatives have garnered interest in the field of chemical synthesis and structural characterization. One study detailed the successful synthesis of a novel racemic secondary alcohol with a closely related structure, achieved through a series of chemical reactions and characterized by various spectroscopic methods (Vorga & Badea, 2021). Another study focused on the synthesis and structural analysis of sulfonamide-1,2,4-triazine derivatives, revealing interesting aspects of sulfonamide-sulfonimide tautomerism and the influence of solvent polarity on the structural forms of the molecules (Branowska et al., 2022).

Chemical Reactions and Methodologies

Researchers have investigated the reactivity and applications of 1,2,4-triazole derivatives in various chemical reactions. For instance, the selective generation of (1H‐1,2,4‐triazol-1‐yl)methyl carbanion and its condensation with carbonyl compounds was explored to access substituted triazoles, highlighting their herbicidal and antifungal activities (Lassalas et al., 2017). Moreover, a one-pot synthesis approach was developed for novel 1,2,3-triazole derivatives, demonstrating their potential antibacterial activity and free radical scavenging ability (Sreerama et al., 2020).

Biological and Medicinal Chemistry Applications

1,2,4-Triazole derivatives, closely related to "2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol," have shown promise in biological and medicinal chemistry. Some derivatives were synthesized as novel antimicrobial agents, with significant activity observed against various microorganisms, illustrating the compound's potential in developing new therapeutic agents (Kaplancikli et al., 2008).

Propiedades

IUPAC Name |

2-[(3-bromo-1H-1,2,4-triazol-5-yl)sulfonyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O3S/c5-3-6-4(8-7-3)12(10,11)2-1-9/h9H,1-2H2,(H,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBFHRPCFILNJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)C1=NC(=NN1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S,2R,4S)-2-Amino-4-hydroxycyclobutyl]acetic acid;hydrochloride](/img/structure/B2556345.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2556346.png)

![2-[(2,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2556349.png)

![2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2556350.png)

![(E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2556352.png)

![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2556360.png)

![3-chloro-2-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2556362.png)